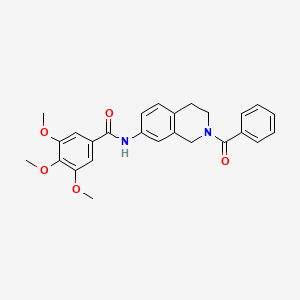
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic compound derived from tetrahydroisoquinoline. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C23H25N2O4
- Molecular Weight : 393.46 g/mol
- CAS Number : 955639-68-6
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and molecular targets. Studies suggest that this compound may modulate neuroprotective pathways by influencing apoptosis and oxidative stress responses in neuronal cells.
Neuroprotective Effects
Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that related compounds can reduce apoptosis in dopaminergic neurons under glutamate-induced stress conditions . The compound's ability to mitigate oxidative stress suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
Anticancer Activity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data indicate that it possesses significant cytotoxicity against HeLa cells (human cervical cancer cells), with IC50 values suggesting effective inhibition of cell proliferation . The compound's mechanism may involve the induction of apoptosis through caspase activation pathways.
Study 1: Neuroprotective Mechanisms
A study investigated the effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce markers of apoptosis (e.g., caspase-3 activity) at lower concentrations while exhibiting toxic effects at higher concentrations . This duality highlights the importance of dosage in therapeutic applications.
Study 2: Anticancer Efficacy
In vitro studies on HeLa cells revealed that this compound exhibited an IC50 value of approximately 15 µM. This suggests a promising anticancer activity that warrants further investigation into its selectivity and mechanism of action against various cancer types .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Neuroprotective & Anticancer | 15 | HeLa |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic at high concentrations | Varies | Dopaminergic Neurons |
| Other Tetrahydroisoquinoline Derivatives | Cytotoxicity against various cancers | Varies | Multiple |
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)25(29)27-21-10-9-17-11-12-28(16-20(17)13-21)26(30)18-7-5-4-6-8-18/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQDRURPKORNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














